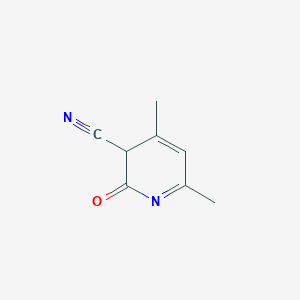

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16589850

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O |

|---|---|

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |

| Standard InChI Key | HHKIUQXKJVEGLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=O)C1C#N)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile consists of a partially saturated pyridine ring with methyl groups at positions 4 and 6, a ketone at position 2, and a nitrile group at position 3 (Figure 1). The "2,3-dihydro" designation indicates partial saturation of the pyridine ring between carbons 2 and 3, distinguishing it from fully aromatic pyridines. This tautomeric form stabilizes the molecule through conjugation between the carbonyl oxygen and the adjacent double bond .

Molecular Formula:

Molecular Weight: 148.16 g/mol

IUPAC Name:

-

Primary: 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

-

Synonyms: 3-Cyano-4,6-dimethylpyridin-2-one; 1,2-Dihydro-4,6-dimethyl-2-oxonicotinonitrile

Spectroscopic Identification

-

IR Spectroscopy: Strong absorption bands at 2220 cm (C≡N stretch), 1680 cm (C=O stretch), and 2920–2850 cm (C–H stretches of methyl groups) .

-

H NMR (DMSO-): δ 2.35 (s, 3H, C4–CH), δ 2.41 (s, 3H, C6–CH), δ 6.12 (s, 1H, C5–H), δ 12.01 (s, 1H, N–H) .

-

C NMR: δ 20.1 (C4–CH), 22.3 (C6–CH), 117.2 (C≡N), 155.4 (C=O), 162.1 (C3), 115.8–140.2 (pyridine carbons) .

Synthetic Methodologies

Conventional Condensation Routes

The compound is typically synthesized via a one-pot condensation reaction between cyanoacetamide derivatives and acetylacetone under acidic or basic conditions. A representative protocol involves:

-

Reactants: 3-Cyanoacetamide (1.0 equiv), acetylacetone (1.2 equiv), ammonium acetate (catalyst).

-

Solvent: Ethanol or methanol under reflux (78–85°C).

-

Reaction Time: 6–8 hours.

The mechanism proceeds through enamine formation, followed by cyclization and dehydration (Scheme 1).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate synthesis. In a modified protocol :

-

Conditions: Piperidine (0.5 mL) as base, microwave power 300 W.

-

Time: 7 minutes (vs. 6 hours conventionally).

This method enhances reaction efficiency and reduces side products like polymeric residues.

Physicochemical Properties

The low solubility in polar solvents (e.g., water) arises from the hydrophobic methyl groups and planar aromatic system. The nitrile group contributes to dipole-dipole interactions, enhancing solubility in aprotic solvents like DMSO .

Chemical Reactivity and Derivatives

Nitrile Group Transformations

The electron-deficient nitrile undergoes nucleophilic additions:

Ring Functionalization

-

Electrophilic Substitution: Bromination at C5 occurs regioselectively with Br/AcOH .

-

Oxidation: Treatment with KMnO cleaves the dihydro ring to form a dicarboxylic acid derivative .

Biological and Industrial Applications

Material Science Applications

The planar conjugated system enables use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume